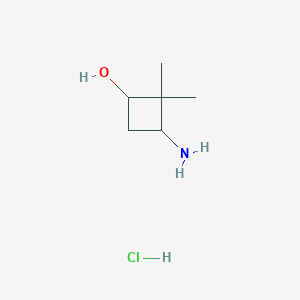

3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride

Overview

Description

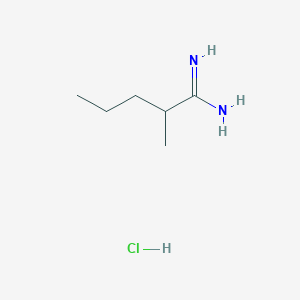

“3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2229437-42-5 . It has a molecular weight of 165.66 . The IUPAC name for this compound is 3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO.ClH/c1-7(2)5(4-8)3-6(7)9;/h5-6,9H,3-4,8H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature .Scientific Research Applications

Modular Synthons for Enzyme Inhibitors

The hydrochloride salt of α-aminocyclobutanone, protected as dimethyl acetal, has been prepared to serve as a modular synthon. This facilitates access to cyclobutanone-containing lead inhibitors targeting hydrolase enzymes, including serine proteases and metalloproteases. The versatility of this synthon is demonstrated by its conversion to various functionalized derivatives, highlighting its potential in medicinal chemistry (Thahani S Habeeb Mohammad et al., 2020).

Structural Studies and Synthesis

The crystal structure of a derivative containing the 2,2-dimethylcyclobutane fragment has been analyzed, revealing significant intermolecular and intramolecular hydrogen bonds. This study underscores the compound's structural significance in chemical synthesis and materials science (Yq Yin et al., 2012).

Constrained Peptides

Research into hybrid γ,γ-peptides derived from 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid has shown these compounds to adopt compact structures in solution, facilitated by hydrogen-bonded ring formation. Such peptides exhibit a high tendency towards aggregation, forming stable vesicles, which could have implications for biomolecular engineering and drug delivery systems (Raquel Gutiérrez-Abad et al., 2011).

Enantioselective Synthesis

The enantioselective synthesis of cyclobutane amino acids and amino alcohols has been achieved, opening avenues for the creation of oligopeptides and carbocyclic nucleosides. This advancement highlights the compound's utility in synthesizing complex biological molecules with potential therapeutic applications (C. Balo et al., 2005).

Cyclobutane Derivatives in Synthesis

The preparation of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides showcases the potential of cyclobutane derivatives in organic synthesis. These compounds provide a basis for further chemical transformations, underscoring the versatility of cyclobutane structures in synthetic chemistry (S. Kozhushkov et al., 2010).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids, impacting metabolic pathways. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which are enzymes that phosphorylate proteins and play a critical role in signal transduction. This inhibition can result in altered cellular responses and changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and kinases, influencing the synthesis and degradation of amino acids and other metabolites . This compound can also affect metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and localization within cells . This compound can accumulate in certain cellular compartments, influencing its activity and function. The transport and distribution of this compound are critical for understanding its cellular effects and potential therapeutic applications.

Properties

IUPAC Name |

3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVWYQLMVRTELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-80-6 | |

| Record name | Cyclobutanol, 3-amino-2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1379345.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379352.png)

![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)

![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)